molecular formula C13H12ClNO B3171237 4-(3-Chloro-phenoxy)-2-methyl-phenylamine CAS No. 946664-50-2

4-(3-Chloro-phenoxy)-2-methyl-phenylamine

Cat. No. B3171237
CAS RN: 946664-50-2
M. Wt: 233.69 g/mol
InChI Key: BYZNLAUFYLGCOH-UHFFFAOYSA-N
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Description

The compound “4-(3-Chloro-phenoxy)-2-methyl-phenylamine” is a synthetic organic compound. It’s important to note that the exact compound you’re asking about doesn’t seem to be widely studied or used, based on the available literature .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of aromatic poly(ether sulfone)s involves the nickel-catalyzed coupling polymerization of aromatic dichlorides . Another method involves the preparation of the 4-(3-chlorophenoxy)butyric acid through a reaction involving NaOH and 3-chlorophenol .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the structure of “Benzene, 1-chloro-4-phenoxy-” has been analyzed and its molecular weight is 204.652 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, the compound “4-(2-(3-Chloro-phenoxy)-acetylamino)-benzoic acid pentyl ester” has been studied for its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, “Benzene, 1-chloro-4-phenoxy-” has a molecular weight of 204.652 . Another compound, “3-(4-Chlorophenoxy)benzaldehyde”, has a density of 1.213 g/mL at 25 °C .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, “3-(4-Chlorophenoxy)benzaldehyde” requires personal protective equipment such as a dust mask type N95 (US), Eyeshields, Gloves .

properties

IUPAC Name

4-(3-chlorophenoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-7-12(5-6-13(9)15)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZNLAUFYLGCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(3-chloro-phenoxy)-2-methyl-1-nitro-benzene (0.56 g, 2.12 mmol) in ethanol and water, iron (594 mg, 10.6 mmol) and saturated ammonium chloride (569 mg, 10.6 mmol) were added. This reaction mixture was then heated to reflux for 12 h. This was then filtered through celite and then extracted with EtOAc (3×15 mL). The EtOAc layer was washed with brine, dried over sodium sulfate and concentrated. This was then purified by chromatography (11% EtOAc in hexanes) to afford 4-(3-chloro-phenoxy)-2-methyl-phenylamine (0.43 g, 87%). MS (M+H)+=234.1; 1H NMR (CDCl3) δ: 7.17 (t, J=6.0 Hz, 1H), 6.95 (d, J=2.8 Hz, 1H), 6.88-6.86 (m, 1H), 6.82-6.71 (m, 2H), 6.65 (d, J=6.27 Hz, 1H).
Name
4-(3-chloro-phenoxy)-2-methyl-1-nitro-benzene
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
569 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
594 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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